molecular formula C8H3Cl2NO B194317 2,4-Dichlorobenzoyl Cyanide CAS No. 35022-43-6

2,4-Dichlorobenzoyl Cyanide

Cat. No.: B194317
CAS No.: 35022-43-6
M. Wt: 200.02 g/mol
InChI Key: MJJCNUBDKYFMHM-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoyl Cyanide is a chemical compound that can be used in the preparation of benzoylcyclohexanedione pesticides . It is also an impurity in the synthesis of Lamotrigine .


Synthesis Analysis

The synthesis of this compound involves several steps. It is the key starting material for the synthesis of lamotrigine . The 2,3-dichlorobenzoyl cyanide has five regio isomers .


Molecular Structure Analysis

The molecular formula of this compound is C8H3Cl2NO . Its average mass is 200.021 Da and its monoisotopic mass is 198.959167 Da .

Scientific Research Applications

Synthesis of Pharmaceuticals

2,4-Dichlorobenzoyl cyanide plays a critical role in the synthesis of certain pharmaceuticals. For example, it is a key intermediate in the synthesis of Lamotrigine, an important medication used in the treatment of epilepsy and bipolar disorder. This synthesis process has been explored through various catalytic systems, highlighting the versatility of this compound in pharmaceutical production (Leitch et al., 2017).

Biodegradation and Environmental Impact

The biodegradation of cyanide wastes, including derivatives of this compound, is crucial in mining and jewelry industries. These industries commonly use cyanide for gold extraction and recovery, leading to environmental and health concerns. Cyanotrophic microorganisms, such as Pseudomonas pseudoalcaligenes, can use cyanide and its derivatives as a nitrogen source, aiding in the biodegradation of industrial waste. This aspect of cyanide chemistry is vital for understanding the environmental impact and mitigation strategies for cyanide-related industrial activities (Luque-Almagro et al., 2016).

Analytical and Sensor Development

This compound is also significant in the development of sensors and analytical techniques. For instance, research on the design of fluorescent sensors for the detection of CN- ions demonstrates the applicability of this compound derivatives in analytical chemistry. These sensors have potential uses in various fields, including environmental monitoring and industrial process control (Rahmawati et al., 2017).

Environmental Remediation

Studies have also focused on the remediation of cyanide-containing wastes, with this compound being a relevant compound in this context. Microbial degradation of cyanide, involving various biochemical pathways, has emerged as an effective technique for environmental remediation. This research is crucial for addressing the disposal and treatment of cyanide wastes from industries where this compound is utilized (Sharma et al., 2019).

Mechanism of Action

Safety and Hazards

2,4-Dichlorobenzoyl Cyanide is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Properties

IUPAC Name

2,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCNUBDKYFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431458
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-43-6
Record name 2,4-Dichlorobenzoyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (5.0 g, 56.0 mmol) and anhydrous sodium iodide (15.6 g, 104 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with 2,4-dichlorobenzoyl chloride (10.96 g, 52.3 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduce pressure gave a yellow solid which was recrystallised from 60°-80° C. b.p.t. petroleum ether to give 2,4-dichlorobenzoyl cyanide as cream coloured crystals (8.36 g, 80%), melting point 73°-74° C.
[Compound]
Name
Cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 2(a) from 2,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 3. The solvent for ring closure was a mixture of 1-propanol and dimethylsulfoxide (5:1). Total yield (from 2,4-dichlorobenzoyl cyanide): 55%; m.p. 220-222° C. (uncorrected).
Name
2,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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